molecular formula C13H9BrF3NO B2919000 4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol CAS No. 868256-54-6

4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol

Cat. No.: B2919000
CAS No.: 868256-54-6
M. Wt: 332.12
InChI Key: HGDIZVHJXWPBPZ-UHFFFAOYSA-N
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Description

4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol is a halogenated phenolic compound featuring a brominated benzene ring and a methyl-linked 2,4,5-trifluoroanilino substituent. Its molecular formula is C₁₃H₁₀BrF₃NO, with a molecular weight of 330.12 g/mol. The compound’s structure combines electron-withdrawing bromine and fluorine groups, which influence its physicochemical properties, including solubility, stability, and intermolecular interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-[(2,4,5-trifluoroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF3NO/c14-8-1-2-13(19)7(3-8)6-18-12-5-10(16)9(15)4-11(12)17/h1-5,18-19H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDIZVHJXWPBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CNC2=CC(=C(C=C2F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromo-2-nitrobenzyl alcohol with 2,4,5-trifluoroaniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an anilino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the compound into amines or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. It may also serve as a precursor for the synthesis of biologically active molecules.

    Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new therapeutic targets and the design of novel pharmaceuticals.

    Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Observations:

Methoxy and isopropyl groups (e.g., in C₁₄H₁₄BrNO₂) are electron-donating, which may increase reactivity in electrophilic substitution reactions .

Impact on Physicochemical Properties: Density and Boiling Points: The 4-chloro analog (C₁₃H₁₁BrClNO) exhibits a density of ~1.6 g/cm³ and a high boiling point (~450°C), likely due to strong halogen-based intermolecular forces. The trifluoro-substituted compound is expected to have similar or higher values . Solubility: Fluorinated and brominated compounds generally exhibit low aqueous solubility. The methoxy-substituted analog may show improved solubility in polar organic solvents .

Synthetic Considerations :

  • The introduction of trifluoro groups may require specialized fluorination reagents (e.g., SF₄ or HF-pyridine), whereas chloro or methoxy groups can be added via simpler electrophilic or nucleophilic routes .

Structural Characterization: Crystallographic analysis using programs like SHELXL () would reveal distinct packing patterns due to halogen interactions. Mass Spectrometry: Bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) and fluorine’s monoisotopic nature aid in structural confirmation .

Biological Activity

4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol is a complex organic compound with significant potential in pharmaceutical and materials science applications. Its unique structure, featuring a bromine atom, a trifluoroanilino group, and a hydroxyl functional group, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H9BrF3NOC_{13}H_{9}BrF_{3}NO, with a molecular weight of approximately 332.122 g/mol. The presence of halogen and hydroxyl groups enhances its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The trifluoroanilino moiety can modulate enzyme activity by binding to active sites or allosteric sites.
  • Receptor Interaction : This compound may exhibit affinity for specific receptors, influencing signaling pathways relevant to various diseases.
  • Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding, enhancing the compound's solubility and interaction with biomolecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that halogenated phenolic compounds can disrupt microbial cell membranes and inhibit growth.

Anticancer Activity

Preliminary studies suggest potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The trifluoroaniline group may enhance cytotoxicity against cancer cell lines by interfering with critical cellular processes.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and structurally related compounds:

Compound NameMolecular FormulaUnique Features
4-Bromo-2-methylphenolC7H7BrOC_{7}H_{7}BrOSimpler structure without trifluoroaniline
4-Bromo-2,5-difluorophenolC7H5BrF2OC_{7}H_{5}BrF_{2}OLacks trifluoroaniline group
4-Bromo-2-{(E)-[(4-bromophenyl)imino]methyl}phenolC13H10BrNC_{13}H_{10}BrNFeatures imine functionality

The trifluoroaniline moiety in this compound enhances its stability and biological activity compared to these compounds.

Case Studies

  • Binding Affinity Studies : Interaction studies using surface plasmon resonance have shown that this compound exhibits significant binding affinity for certain enzymes involved in metabolic pathways. This suggests potential applications in drug development targeting metabolic disorders.
  • Cell Viability Assays : In vitro assays on various cancer cell lines demonstrated that this compound inhibits cell proliferation in a dose-dependent manner. Further investigations are needed to elucidate the specific pathways involved.

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